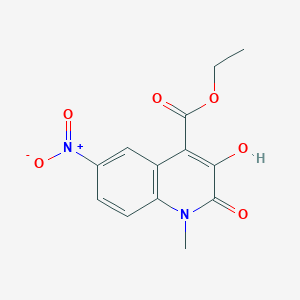

Ethyl 3-hydroxy-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

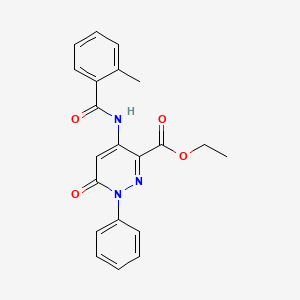

Ethyl 3-hydroxy-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate, commonly known as 4-EMQC, is an organic compound with a molecular formula of C13H13N3O5. It is a white crystalline solid with a melting point of 172-173°C and a boiling point of 537°C. 4-EMQC is an important synthetic intermediate in organic synthesis, and has been widely used in the synthesis of various compounds, including pharmaceuticals and agrochemicals.

Applications De Recherche Scientifique

- Ethyl 3-hydroxy-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate has been investigated for its potential antitumor and anticancer properties. Researchers explore its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action. The compound’s structural features make it an interesting candidate for further studies in this area .

- Studies have examined the antibacterial and antimicrobial potential of this compound. Researchers investigate its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Understanding its mode of action and potential applications in combating infections is crucial .

- Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate serves as a precursor for synthesizing analogs of Lucanthone. Lucanthone derivatives have been explored for their antitumor properties. Investigating the structure-activity relationship and optimizing Lucanthone-like compounds is an ongoing area of research .

- Researchers have utilized this compound in the synthesis of related heterocycles. Its unique structure allows for the construction of fused ring systems, ranging from four-membered to seven-membered rings. These heterocycles often exhibit interesting biological activities, making them valuable in drug discovery .

- Quinolones, including the parent heterocycle of this compound, have significant pharmacological relevance. Quinine, derived from Cinchona bark, has been used to treat nocturnal leg cramps and arthritis. Ethyl 3-hydroxy-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate shares structural similarities with quinolones, and its derivatives may have therapeutic potential .

- Researchers have explored synthetic approaches to obtain regioisomeric derivatives of this compound. For example, reaction with hydroxylamine yields oxazoloquinolones with different substitution patterns. Investigating the reactivity and selectivity of these reactions contributes to our understanding of heterocyclic chemistry .

Antitumor and Anticancer Research

Antibacterial and Antimicrobial Activity

Lucanthone Analog Synthesis

Heterocyclic Chemistry and Drug Development

Quinolone Derivatives and Pharmacological Importance

Synthetic Methodology and Regioisomers

Propriétés

IUPAC Name |

ethyl 3-hydroxy-1-methyl-6-nitro-2-oxoquinoline-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O6/c1-3-21-13(18)10-8-6-7(15(19)20)4-5-9(8)14(2)12(17)11(10)16/h4-6,16H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVRAYVDWAOMOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)N(C2=C1C=C(C=C2)[N+](=O)[O-])C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-hydroxy-1-methyl-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-bromobenzyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2554739.png)

![3-(4-chlorophenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2554750.png)

![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2554752.png)

![Methyl 7-(4-fluorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2554755.png)

![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B2554757.png)